molecular formula C4H7N3 B041917 1-Methyl-1H-imidazol-2-amine CAS No. 6646-51-1

1-Methyl-1H-imidazol-2-amine

Cat. No. B041917
CAS RN: 6646-51-1
M. Wt: 97.12 g/mol
InChI Key: NQCJWEXYVVFKBT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1-Methyl-1H-imidazol-2-amine and its derivatives involves multi-step processes including cyclization, hydrolysis, methylation, and the use of green chemistry principles. Zhou et al. (2018) described a practical synthetic route via a three-step sequence involving cyclization, hydrolysis, and methylation, achieving a total yield of 27.4% (Zhou et al., 2018). Sadek et al. (2018) reported an efficient green synthesis of novel derivatives through a multi-component one-pot synthesis under controlled microwave heating (Sadek et al., 2018).

Molecular Structure Analysis

The molecular structure of 1-Methyl-1H-imidazol-2-amine derivatives has been elucidated using various spectroscopic techniques. Research by Zhou et al. (2018) involved MS, 1H NMR, and 13C NMR to confirm the structure of synthesized compounds (Zhou et al., 2018).

Chemical Reactions and Properties

Research has explored the reactivity of 1-Methyl-1H-imidazol-2-amine in various chemical reactions. Geng et al. (2022) developed a method for the synthesis of 1H-imidazoles through direct oxidative annulation of aryl methyl ketones and primary amines (Geng et al., 2022).

Scientific Research Applications

  • Pharmaceuticals and Agrochemicals

    • Imidazoles are key components to functional molecules used in a variety of everyday applications . They are utilized in a diverse range of applications, including traditional applications in pharmaceuticals and agrochemicals .
    • The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
    • There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring such as clemizole (antihistaminic agent), etonitazene (analgesic), enviroxime (antiviral), astemizole (antihistaminic agent), omeprazole, pantoprazole (antiulcer), thiabendazole (antihelmintic), nocodazole (antinematodal), metronidazole, nitroso-imidazole (bactericidal), megazol (trypanocidal), azathioprine (anti rheumatoid arthritis), dacarbazine (Hodgkin’s disease), tinidazole, ornidazole (antiprotozoal and antibacterial), etc .
  • Solar Cells and Other Optical Applications

    • Imidazoles are being deployed in emerging research into dyes for solar cells and other optical applications .
  • Functional Materials

    • Imidazoles are also used in the development of functional materials .
  • Catalysis

    • Imidazoles have applications in catalysis .
  • Antioxidant Activity

    • Imidazole derivatives have been synthesized and evaluated for antioxidant activity . For example, 4-((4-(4,5-diphenyl-1H-imidazol-2-yl)phenoxy)methyl)-1-(2,3,4-trisubstituted phenyl)-1H-1,2,3-triazole derivatives have been synthesized and evaluated for antioxidant activity using different methods such as Hydrogen peroxide scavenging, Nitric oxide scavenging, DPPH, and FRAP assay .
  • Synthesis of Antibacterial and Antitumor Agents

    • “1-Methyl-1H-imidazol-2-amine” is an intermediate in the synthesis of a variety of antibacterial and antitumor agents .
  • Agrichemicals

    • Imidazole is a precursor to a variety of agrichemicals, including enilconazole, climbazole, clotrimazole, prochloraz, and bifonazole .
  • Synthesis of Methanol Derivatives

    • “(1-Methyl-1H-imidazol-2-yl) methanol derivatives” were prepared by treating carbonyl compounds with 2-lithio-1-methyl-1H-imidazole or by treating 2-acyl-1H-imidazoles with organometallic reagents or sodium borohydride .

Safety And Hazards

1-Methyl-1H-imidazol-2-amine is known to cause severe skin burns and eye damage. It is advised to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

Future Directions

Imidazole, the core structure of 1-Methyl-1H-imidazol-2-amine, has a broad range of chemical and biological properties and is an important synthon in the development of new drugs . The derivatives of 1,3-diazole show different biological activities, and there is a great importance of heterocyclic ring-containing drugs .

properties

IUPAC Name

1-methylimidazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N3/c1-7-3-2-6-4(7)5/h2-3H,1H3,(H2,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQCJWEXYVVFKBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20340652
Record name 1-Methyl-1H-imidazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20340652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

97.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-1H-imidazol-2-amine

CAS RN

6646-51-1
Record name 1-Methyl-1H-imidazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20340652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Methyl-1H-imidazol-2-amine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
23
Citations
N Zhang, Z Zhang, ILK Wong, S Wan… - European Journal of …, 2014 - Elsevier
… (4-methoxybenzyl)-1-methyl-1H-imidazol-2-amine (9a) has … -1-methyl-1H-imidazol-2-amine (9b) and 4-(3,4-dimethoxybenzyl)-5-(4-(diethylamino)benzyl)-1-methyl-1H-imidazol-2-amine …
Number of citations: 18 www.sciencedirect.com
R Rossi, G Angelici, G Casotti… - … Synthesis & Catalysis, 2019 - Wiley Online Library
Tetrasubstituted 1H‐imidazoles are a large family of heteroarene derivatives that are known to include natural products isolated from marine sponges and synthetic compounds …
Number of citations: 50 onlinelibrary.wiley.com
A Gómez-SanJuan, JM Botija, A Méndez, N Sotomayor… - Arkivoc, 2014 - researchgate.net
Carbon-nitrogen bond forming reactions oriented to the synthesis of 2-amino-imidazolidines and imidazoles have been investigated. The C-2 amination of imidazolidinones, via the …
Number of citations: 5 www.researchgate.net
SG Modha, VP Mehta, D Ermolat'ev, J Balzarini… - Molecular …, 2010 - Springer
The synthesis and biological activity of a hitherto unknown class of compounds, the imidazolylthiazolidin-4-ones, are described. A two-step procedure has been elaborated starting from …
Number of citations: 29 link.springer.com
MH Clementsen - 2019 - bora.uib.no
Spinal muscular atrophy (SMA) is a common autosomal recessive disorder and the leading cause of infant mortality. Patients with this disorder are missing the SMN1 gene that is …
Number of citations: 0 bora.uib.no
X Liu, X Wei, X Li, R Yu, T Jiang, C Zhao - Bioorganic & Medicinal …, 2022 - Elsevier
Poly(ADP-ribose) polymerase-1 (PARP1) is an enzyme that catalyzes the polymerization of ADP-ribose units to target proteins, and it is a potential target for anti-cancer drug discovery, …
Number of citations: 3 www.sciencedirect.com
RA Nkansah - 2012 - core.ac.uk
This thesis describes the synthesis of several natural products, isolated from the marine sponges of the genus Leucetta, which have demonstrated an ability to influence a diverse range …
Number of citations: 2 core.ac.uk
DS Ermolat'ev, EV Van der Eycken - The Journal of Organic …, 2008 - ACS Publications
A new divergent and efficient synthesis of substituted 2-aminoimidazoles 5 and 6 has been developed starting from the readily available 2-aminopyrimidines 1 and α-bromocarbonyl …
Number of citations: 74 pubs.acs.org
KB Teuscher, KM Meyers, Q Wei, JJ Mills… - Journal of medicinal …, 2022 - ACS Publications
… Nucleophilic substitution of 48 with 1-methyl-1H-imidazol-2-amine hydrochloride gave compound 49 in excellent yield (>99%). Compound 49 underwent Suzuki–Miyaura cross-…
Number of citations: 11 pubs.acs.org
E Van Den Berge - 2013 - dial.uclouvain.be
Imidazoles are key structures in medicinal chemistry. Numbers of imidazole derivatives have found applications in the treatment of parasites, infectious diseases, cancer, metabolic, …
Number of citations: 2 dial.uclouvain.be

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